N-(5-methyl-2-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine
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Overview
Description
N-(5-methyl-2-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a piperidine ring, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the nitration of 5-methyl-2-nitrophenol, followed by the formation of the pyrimidine ring and subsequent coupling with piperidine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form various nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications .
Scientific Research Applications
N-(5-methyl-2-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(5-methyl-2-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, which can result in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-nitrophenol
- 5-Methyl-2-nitroaniline
- 4-Methyl-3-nitrophenol
- 2-Methyl-4-nitrophenol
Uniqueness
Compared to these similar compounds, N-(5-methyl-2-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine stands out due to its combined structural features of a pyrimidine ring, a piperidine ring, and a nitrophenyl group. This unique combination enhances its versatility and potential for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(5-methyl-2-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-12-3-4-15(21(22)23)14(11-12)19-13-5-9-20(10-6-13)16-17-7-2-8-18-16/h2-4,7-8,11,13,19H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTIJLZXPPQESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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